molecular formula C12H19F3N4O B11746887 {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine

Cat. No.: B11746887
M. Wt: 292.30 g/mol
InChI Key: AOZXOBUTEMASSI-UHFFFAOYSA-N
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Description

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with a trifluoromethyl group and a morpholine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves multi-step organic reactions. One common approach starts with the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the attachment of the morpholine moiety through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products

Major products formed from these reactions include various substituted pyrazoles, amines, and morpholine derivatives

Scientific Research Applications

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The morpholine moiety may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(piperidin-4-yl)ethyl]amine
  • {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(pyrrolidin-4-yl)ethyl]amine

Uniqueness

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine stands out due to its combination of a trifluoromethyl group and a morpholine moiety. This unique structure imparts distinct physicochemical properties, such as enhanced stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19F3N4O

Molecular Weight

292.30 g/mol

IUPAC Name

N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C12H19F3N4O/c1-18-10(8-11(17-18)12(13,14)15)9-16-2-3-19-4-6-20-7-5-19/h8,16H,2-7,9H2,1H3

InChI Key

AOZXOBUTEMASSI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CNCCN2CCOCC2

Origin of Product

United States

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